Aaf-arg-OH

Description

BenchChem offers high-quality Aaf-arg-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aaf-arg-OH including the price, delivery time, and more detailed information at info@benchchem.com.

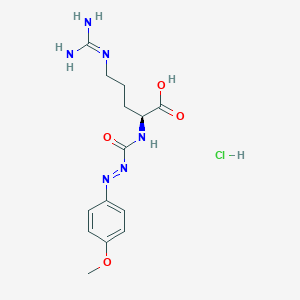

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-5-(diaminomethylideneamino)-2-[(4-methoxyphenyl)iminocarbamoylamino]pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O4.ClH/c1-24-10-6-4-9(5-7-10)19-20-14(23)18-11(12(21)22)3-2-8-17-13(15)16;/h4-7,11H,2-3,8H2,1H3,(H,18,23)(H,21,22)(H4,15,16,17);1H/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIIJGPSWDVQPDZ-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N=NC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)N=NC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

442158-31-8 | |

| Record name | 442158-31-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Nα-Acetyl-L-phenylalanyl-L-arginine (Aaf-arg-OH) for Researchers

This guide provides an in-depth overview of Nα-Acetyl-L-phenylalanyl-L-arginine, a dipeptide derivative critical for research in enzymology and drug development. Structured for scientists and professionals in the field, this document details its chemical properties, biological significance, and practical applications, with a focus on robust experimental design and data interpretation.

Section 1: Chemical Identity and Properties

The designation "Aaf-arg-OH" is a common laboratory shorthand. Its full chemical name is Nα-Acetyl-L-phenylalanyl-L-arginine . The name delineates its structure:

-

Nα-Acetyl-L-phenylalanine ("Aaf") : The N-terminal amino acid, L-phenylalanine, is modified with an acetyl group on its alpha-amino group (Nα). This acetylation prevents it from being a substrate for aminopeptidases and defines the N-terminus of the peptide.

-

L-arginine ("arg") : The second amino acid in the sequence.

-

-OH : This signifies a free carboxyl group at the C-terminus of L-arginine, indicating it is a carboxylic acid and not an amide or ester.

This dipeptide is a specific type of synthetic peptide substrate used to assay the activity of certain protease enzymes.[1]

Table 1: Physicochemical Properties of N-Acetyl-L-phenylalanyl-L-arginine

| Property | Value | Source |

|---|---|---|

| Full Chemical Name | Nα-Acetyl-L-phenylalanyl-L-arginine | N/A |

| Molecular Formula | C₁₇H₂₅N₅O₄ | Derived |

| Molecular Weight | 379.42 g/mol | Derived |

| Structure | Ac-Phe-Arg-OH | N/A |

Section 2: Mechanism of Action and Biological Relevance

Role as a Protease Substrate

Aaf-arg-OH serves as a substrate for a specific class of enzymes known as endopeptidases . These enzymes cleave peptide bonds within a polypeptide chain. The specificity of Aaf-arg-OH is dictated by its amino acid sequence. Many proteases, particularly serine proteases like trypsin and cysteine proteases such as cathepsins, exhibit a strong preference for cleaving peptide bonds C-terminal to basic amino acids like arginine or lysine.[1]

The core utility of Aaf-arg-OH and its derivatives lies in providing a standardized, recognizable cleavage site for these enzymes.[2] When a researcher introduces a purified protease or a biological sample containing proteases (like cell lysate) to a substrate like Aaf-arg-OH, the enzyme recognizes the arginine residue and hydrolyzes the peptide bond between arginine and its C-terminal neighbor (or, in this case, the terminal carboxyl group).

While Aaf-arg-OH itself can be used in assays where the product (N-acetyl-L-phenylalanine and L-arginine) is detected via methods like HPLC, its true power in high-throughput screening and routine assays is realized when it is conjugated to a reporter molecule. Common derivatives include:

-

Aaf-arg-pNA (p-nitroanilide) : Cleavage releases p-nitroaniline, a yellow chromophore detectable by spectrophotometry.

-

Aaf-arg-AMC (7-amino-4-methylcoumarin) : Cleavage liberates the highly fluorescent AMC group, allowing for sensitive detection with a fluorometer.[3][4]

The fundamental principle remains the same: the rate of reporter molecule release is directly proportional to the enzyme's activity.

Section 3: Core Application - General Protease Activity Assay

The most common application for substrates of this type is in determining the kinetic parameters of a protease or screening for inhibitors. A typical experiment involves measuring the rate of substrate hydrolysis under controlled conditions.

Principle of the Assay

Proteolytic cleavage of a peptide substrate is a fundamental event in processes like signal transduction and cell cycle regulation.[5] A general protease assay quantifies the rate of this cleavage. When using a fluorogenic substrate like Aaf-arg-AMC, the peptide quenches the fluorescence of the attached AMC group. Upon enzymatic cleavage, AMC is released, resulting in a measurable increase in fluorescence.[4] This increase is monitored over time to calculate the reaction velocity.

Section 4: Experimental Protocol - Validated Assay Design

This protocol provides a framework for measuring protease activity using a fluorogenic peptide substrate.

Objective: To quantify the enzymatic activity of a protease by measuring the rate of cleavage of a fluorogenic peptide substrate.

Materials and Reagents:

-

Enzyme: Purified protease of interest.

-

Substrate: Fluorogenic peptide substrate (e.g., derived from Aaf-arg-OH).[4]

-

Assay Buffer: Buffer system optimized for the specific protease (e.g., Tris or HEPES at a specific pH).[4][6]

-

Microplate: Black, opaque 96-well or 384-well plate suitable for fluorescence measurements.[4]

-

Plate Reader: Capable of fluorescence detection at the appropriate excitation and emission wavelengths (e.g., ~340-360 nm excitation, ~490 nm emission for AMC-based substrates).[3]

-

Positive/Negative Controls: A known potent inhibitor for the enzyme of interest.

Experimental Procedure:

-

Reagent Preparation:

-

Allow all reagents to equilibrate to room temperature before use.[5]

-

Prepare a concentrated stock solution of the fluorogenic substrate in an appropriate solvent (e.g., DMSO).

-

Prepare a working solution of the substrate by diluting the stock solution in assay buffer to the desired final concentration. Causality: Using freshly prepared peptide solutions is crucial as aqueous peptide solutions can be unstable.[5]

-

Prepare serial dilutions of the enzyme in cold assay buffer. Handle enzymes on ice to maintain activity.[4]

-

-

Assay Setup:

-

Design the plate layout to include all necessary controls. A self-validating system requires:

-

Blank Wells: Assay buffer + substrate (no enzyme). This measures background fluorescence.

-

Enzyme Control Wells: Assay buffer + enzyme (no substrate). This controls for intrinsic enzyme fluorescence.

-

Test Wells: Assay buffer + substrate + enzyme.

-

Inhibitor Control Wells: Assay buffer + substrate + enzyme + inhibitor.

-

-

Pipette 10 µL of assay buffer (without enzyme) into each well to pre-dissolve any lyophilized substrates if using a pre-coated plate.[3]

-

-

Reaction Initiation and Incubation:

-

Data Acquisition:

-

Measure fluorescence at regular intervals (e.g., every 60 seconds) for a period of 20 to 60 minutes.[5] The initial phase of the reaction, where the rate is linear, is the most important for kinetic calculations.

-

Section 5: Data Analysis and Interpretation

Trustworthiness Through Controls

The validity of the results hinges on the proper use of controls. The logical relationship between controls ensures that the measured signal is directly and solely attributable to the specific enzymatic activity of interest.

Calculations:

-

Correct for Background: For each time point, subtract the average fluorescence of the blank wells from the fluorescence of the test wells.

-

Determine the Initial Rate (V₀): Plot the background-corrected fluorescence versus time. The slope of the initial linear portion of this curve represents the reaction rate (V₀) in Relative Fluorescence Units (RFU) per minute.

-

Convert to Molar Rate: If a standard curve for the free fluorophore (e.g., pure AMC) was generated, V₀ can be converted from RFU/min to moles/min.

-

Assess Inhibition: Compare the rate of the inhibitor-containing wells to the uninhibited test wells to calculate the percent inhibition.

% Inhibition = (1 - (Rate_inhibitor / Rate_no_inhibitor)) * 100

The use of specific substrates like Aaf-arg-OH and its derivatives is foundational for characterizing protease activity. By understanding the chemical nature of the substrate and employing rigorous, well-controlled experimental designs, researchers can generate reliable and reproducible data critical for advancing enzyme research and drug discovery.

References

-

JPT Peptide Technologies. (n.d.). Protocol Protease Substrate Set. Retrieved from [Link]

-

Enzyme Development Corporation. (n.d.). Protease Assay (PC). Retrieved from [Link]

-

Chang, Z., et al. (2003). Role of a conserved arginine in the mechanism of acetohydroxyacid synthase: catalysis of condensation with a specific ketoacid substrate. PubMed. Retrieved from [Link]

-

PubChem. (n.d.). (2S)-5-carbamimidamido-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid. Retrieved from [Link]

-

Hada, S., et al. (2021). N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations. PubMed. Retrieved from [Link]

- On the Origin of Substrate Specificity of Enzymes from the Amidohydrolase Superfamily. (2025).

-

FooDB. (2011). Showing Compound N-alpha-Acetyl-L-arginine (FDB023383). Retrieved from [Link]

-

PubChem. (n.d.). Boc-Arg(Pbf)-OH. Retrieved from [Link]

-

Muenchhoff, J., et al. (2012). Identification of two residues essential for the stringent substrate specificity and active site stability of the prokaryotic l-arginine:glycine amidinotransferase CyrA. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

-

van Wyk, A. J., & Schabort, J. C. (1981). A kinetic analysis of the hydrolysis of synthetic arginine substrates by arginine esterases from the venom of the gabooon adder, Bitis gabonica. PubMed. Retrieved from [Link]

-

Toscano, G., et al. (2023). N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA). ResearchGate. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Arg(Pbf)-OH; [154445-77-9]. Retrieved from [Link]

Sources

- 1. A kinetic analysis of the hydrolysis of synthetic arginine substrates by arginine esterases from the venom of the gabooon adder, Bitis gabonica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Enzyme Activity Assays using Fluorogenic Peptide Substrates: R&D Systems [rndsystems.com]

- 5. jpt.com [jpt.com]

- 6. enzymedevelopment.com [enzymedevelopment.com]

N-Acetyl-L-arginine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biochemical Significance

This guide provides an in-depth exploration of N-Acetyl-L-arginine (NALA), a molecule of increasing interest in biochemical research and pharmaceutical development. From its early discovery to its contemporary applications, we will delve into the scientific underpinnings of NALA's synthesis, its multifaceted physiological roles, and the analytical methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important biomolecule.

Introduction to N-Acetyl-L-arginine

N-Acetyl-L-arginine is a derivative of the semi-essential amino acid L-arginine, where an acetyl group is attached to the alpha-amino group.[1][2] This seemingly simple modification imparts unique physicochemical properties and biological functions that distinguish it from its parent amino acid. While L-arginine is widely recognized for its role in the urea cycle and as a precursor to nitric oxide (NO), NALA has emerged as a molecule with its own distinct and significant biochemical profile.[3][4] It is found in various organisms, including humans, and is implicated in several metabolic pathways.[1][5] This guide will provide a thorough examination of the discovery, synthesis, and the expanding known biological significance of N-Acetyl-L-arginine.

Table 1: Physicochemical Properties of N-Acetyl-L-arginine

| Property | Value | Source |

| Molecular Formula | C8H16N4O3 | [1][2] |

| Molecular Weight | 216.24 g/mol | [1] |

| CAS Number | 155-84-0 | [1][2] |

| Appearance | White or colorless powder | [6] |

| IUPAC Name | (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid | [1][7] |

Discovery and History

The history of N-Acetyl-L-arginine is intrinsically linked to the broader exploration of amino acid chemistry in the early 20th century. While the parent amino acid, L-arginine, was first isolated in 1886, the deliberate synthesis of its acetylated form came later.[3] One of the earliest documented syntheses of Nα-acetyl-DL-arginine was reported in 1926 by Max Bergmann and Heinz Koester in the Hoppe-Seyler's Zeitschrift für Physiologische Chemie.[8] Their work focused on the chemical modification of amino acids to study their properties and reactions.

The early methods for the acetylation of amino acids often involved the use of acetic anhydride or acetyl chloride.[8][9] These early synthetic chemists laid the groundwork for the preparation of a wide array of amino acid derivatives, which were instrumental in elucidating the structure and function of peptides and proteins. The interest in N-acetylated amino acids grew as their natural occurrence and metabolic significance became more apparent.[7]

Synthesis of N-Acetyl-L-arginine

The synthesis of N-Acetyl-L-arginine can be achieved through both chemical and enzymatic methods. The choice of method often depends on the desired yield, purity, and stereospecificity of the final product.

Chemical Synthesis

Chemical synthesis remains a prevalent method for producing N-Acetyl-L-arginine. The most common approach involves the direct acetylation of L-arginine using an acetylating agent such as acetic anhydride.

Objective: To synthesize N-Acetyl-L-arginine from L-arginine and acetic anhydride.

Materials:

-

L-arginine

-

Acetic anhydride

-

Glacial acetic acid

-

Sodium hydroxide (NaOH) solution

-

Ethanol

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

pH meter or pH paper

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Dissolution of L-arginine: Dissolve L-arginine in a minimal amount of glacial acetic acid in a round-bottom flask with gentle warming.

-

Cooling: Cool the solution in an ice bath to 0-5 °C with continuous stirring.

-

Acetylation: Slowly add a molar excess of acetic anhydride to the cooled solution dropwise while maintaining the temperature below 10 °C. The reaction is exothermic.

-

Reaction Monitoring: Allow the reaction to proceed for several hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Precipitation: After completion of the reaction, carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide to a pH of approximately 7. N-Acetyl-L-arginine will precipitate out of the solution.

-

Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crude product with cold ethanol and then with diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified N-Acetyl-L-arginine under vacuum to obtain a white powder.

Diagram 1: Chemical Synthesis of N-Acetyl-L-arginine

Sources

- 1. N-Acetyl-L-arginine | C8H16N4O3 | CID 67427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Overview of Arginine Metabolism - Creative Proteomics [creative-proteomics.com]

- 5. N-Acetyl-L-arginine | Endogenous Metabolite | TargetMol [targetmol.com]

- 6. Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for N-a-Acetyl-L-arginine (HMDB0004620) [hmdb.ca]

- 8. N2-acetyl-DL-arginine synthesis - chemicalbook [chemicalbook.com]

- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Properties of N-Acetyl-L-arginine

Foreword: Unveiling the Multifaceted Nature of a Key Metabolic Intermediate

N-Acetyl-L-arginine (NALA), a derivative of the semi-essential amino acid L-arginine, represents a molecule of significant interest to researchers, clinicians, and drug development professionals. While historically viewed primarily as an intermediate in the biosynthesis of arginine, emerging research has illuminated its diverse and complex roles in a range of physiological and pathological processes. This guide provides a comprehensive technical overview of the biochemical properties of N-Acetyl-L-arginine, offering insights into its synthesis, metabolism, biological functions, and its burgeoning applications in the pharmaceutical and biotechnology sectors. Our objective is to equip the scientific community with a foundational understanding of this intriguing molecule, thereby catalyzing further research and innovation.

Physicochemical Characteristics: A Foundation for Biological Interaction

A thorough understanding of the physicochemical properties of N-Acetyl-L-arginine is paramount to elucidating its biological behavior. These characteristics govern its solubility, stability, and interactions with enzymatic systems and cellular membranes.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₆N₄O₃ | |

| Molecular Weight | 216.24 g/mol | |

| pKa (strongest basic) | 3.60 (estimated) | [1] |

| Solubility | Water: 4.257e+004 mg/L @ 25 °C (estimated) | |

| DMSO: 11 mg/mL (50.87 mM) | [2] | |

| Physical Description | Solid | [3] |

| Storage Temperature | -20°C | [1] |

Metabolic Pathways: Synthesis and Fate of N-Acetyl-L-arginine

N-Acetyl-L-arginine is a key player in the cyclic pathway of arginine biosynthesis, a process crucial for nitrogen metabolism and the production of a plethora of bioactive molecules.

Anabolic Trajectory: The Arginine Biosynthesis Cycle

In many organisms, the synthesis of arginine proceeds through a series of N-acetylated intermediates to prevent the spontaneous cyclization of glutamate derivatives. The cycle begins with the acetylation of glutamate by N-acetylglutamate synthase (NAGS) . The resulting N-acetylglutamate is then sequentially converted to N-acetylglutamyl-phosphate, N-acetylglutamate-semialdehyde, and finally N-acetylornithine. N-acetylornithine deacetylase can then hydrolyze N-acetylornithine to yield ornithine and acetate. Alternatively, in a cyclic version of the pathway, the acetyl group from N-acetylornithine is transferred to glutamate to regenerate N-acetylglutamate, a reaction catalyzed by ornithine acetyltransferase (OAT) . Ornithine then enters the final stages of arginine synthesis.

Catabolic Considerations and Pathological Accumulation

Under normal physiological conditions, N-Acetyl-L-arginine is an intermediate that is efficiently metabolized. However, in certain pathological states, its levels can become significantly elevated. In hyperargininemia , a rare autosomal recessive urea cycle disorder caused by a deficiency of the enzyme arginase, the accumulation of arginine leads to an increase in its acetylated form, N-Acetyl-L-arginine.[2] Elevated levels of N-Acetyl-L-arginine are also observed in patients with uremia , where it is classified as a uremic toxin.[3]

Biological Functions and Mechanisms of Action

The biological activities of N-Acetyl-L-arginine extend beyond its role as a metabolic intermediate, with implications for nitric oxide signaling, oxidative stress, and protein stability.

Modulation of Nitric Oxide Bioavailability

L-arginine is the substrate for nitric oxide synthase (NOS), the enzyme responsible for the production of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses.[4] While N-Acetyl-L-arginine itself is not a direct substrate for NOS, it is considered a potential nitric oxide donor .[5] This is thought to occur through its conversion back to L-arginine, thereby increasing the substrate pool for NOS. The co-administration of N-acetylcysteine (NAC) and L-arginine has been shown to improve endothelial function by increasing NO bioavailability, suggesting a synergistic effect where NAC may protect NO from degradation by reactive oxygen species.[6]

A Dual Role in Oxidative Stress

The impact of N-Acetyl-L-arginine on oxidative stress appears to be context-dependent. Some studies suggest that by promoting NO production, it may contribute to the formation of reactive nitrogen species like peroxynitrite (ONOO-), thereby inducing oxidative stress.[7] Conversely, other research indicates that supplementation with L-arginine and N-acetylcysteine can have antioxidant effects, potentially by scavenging free radicals and enhancing the activity of antioxidant enzymes.[8][9] This dual role underscores the complexity of its interactions within the cellular redox environment.

A Novel Role as a Protein Aggregation Suppressor

A compelling and relatively recent application of N-Acetyl-L-arginine is its function as a protein aggregation suppressor . In the biopharmaceutical industry, maintaining the stability of therapeutic proteins is a critical challenge. N-Acetyl-L-arginine has been shown to be more effective than L-arginine in preventing the aggregation of proteins, such as intravenous immunoglobulins (IVIG) and etanercept, under various stress conditions.[7][10] The proposed mechanism involves the masking of hydrophobic surfaces on proteins by clusters of N-Acetyl-L-arginine, which prevents the protein-protein interactions that lead to aggregation.[6]

Experimental Protocols for the Study of N-Acetyl-L-arginine and Related Pathways

To facilitate further research into the biochemical properties of N-Acetyl-L-arginine, this section provides detailed methodologies for its quantification and for assaying key enzymes in its metabolic pathway.

Quantification of N-Acetyl-L-arginine in Biological Samples by HPLC

This protocol is adapted from established methods for the analysis of arginine and related compounds in plasma and can be optimized for N-Acetyl-L-arginine.[11][12][13]

Objective: To quantify the concentration of N-Acetyl-L-arginine in plasma samples using reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization and fluorescence detection.

Materials:

-

HPLC system with a fluorescence detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

N-Acetyl-L-arginine standard

-

Internal standard (e.g., homoarginine)

-

Derivatization reagent: o-phthaldialdehyde (OPA) and 3-mercaptopropionic acid (MPA)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Sodium acetate buffer (pH 7.2)

-

Perchloric acid

-

Potassium carbonate

-

Plasma samples

Procedure:

-

Sample Preparation: a. To 100 µL of plasma, add 10 µL of internal standard solution. b. Precipitate proteins by adding 100 µL of 1 M perchloric acid. c. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. d. Neutralize the supernatant with 3 M potassium carbonate. e. Centrifuge again to remove the precipitate.

-

Derivatization: a. In an autosampler vial, mix 20 µL of the prepared sample supernatant with 80 µL of the OPA/MPA derivatizing reagent. b. Allow the reaction to proceed for 2 minutes at room temperature.

-

HPLC Analysis: a. Inject 20 µL of the derivatized sample onto the C18 column. b. Use a gradient elution with a mobile phase consisting of sodium acetate buffer (A) and acetonitrile (B). c. Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.

-

Quantification: a. Generate a standard curve using known concentrations of N-Acetyl-L-arginine. b. Determine the concentration of N-Acetyl-L-arginine in the samples by comparing the peak area ratio of N-Acetyl-L-arginine to the internal standard against the standard curve.

Enzymatic Assay for N-acetylornithine deacetylase Activity

This protocol is based on a ninhydrin-based assay for monitoring the activity of N-acetylornithine deacetylase (ArgE), an enzyme that can metabolize N-acetylornithine, a structurally similar compound to N-Acetyl-L-arginine.[5][14]

Objective: To measure the enzymatic activity of N-acetylornithine deacetylase by quantifying the release of ornithine from N-acetylornithine.

Materials:

-

Purified N-acetylornithine deacetylase

-

N-acetylornithine (substrate)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Ninhydrin reagent

-

Spectrophotometer

Procedure:

-

Enzyme Reaction: a. Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5) and a defined concentration of N-acetylornithine. b. Pre-incubate the reaction mixture at 37°C for 5 minutes. c. Initiate the reaction by adding a known amount of N-acetylornithine deacetylase. d. Incubate at 37°C for a specific time period (e.g., 10-30 minutes). e. Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Ninhydrin Assay: a. To a portion of the stopped reaction mixture, add the ninhydrin reagent. b. Heat the mixture in a boiling water bath for 15 minutes to allow for color development. c. Cool the samples to room temperature. d. Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculation of Activity: a. Create a standard curve using known concentrations of ornithine. b. Determine the amount of ornithine produced in the enzymatic reaction from the standard curve. c. Calculate the specific activity of the enzyme (e.g., in µmol of ornithine produced per minute per mg of enzyme).

Applications in Research and Drug Development

The unique biochemical properties of N-Acetyl-L-arginine have positioned it as a molecule of interest in several areas of research and therapeutic development.

-

Biochemical Assays: N-Acetyl-L-arginine and its derivatives are utilized as substrates in enzyme assays, particularly for studying arginase and other proteases.[5]

-

Cardiovascular Research: Its potential to enhance nitric oxide production makes it a candidate for investigation in cardiovascular diseases characterized by endothelial dysfunction.[5]

-

Pharmaceutical Formulations: Its ability to suppress protein aggregation is being explored to improve the stability and shelf-life of therapeutic protein formulations.[7][10]

-

Metabolic Disorders: As a biomarker for hyperargininemia and uremia, its quantification can aid in the diagnosis and monitoring of these conditions.[2][3]

Conclusion and Future Directions

N-Acetyl-L-arginine has transcended its classical definition as a mere metabolic intermediate. Its intricate involvement in nitric oxide signaling, oxidative stress, and protein stability highlights its potential as a therapeutic agent and a valuable tool in biomedical research. Future investigations should focus on further elucidating the precise mechanisms of its action, particularly its dual role in the redox environment and its interactions with protein surfaces. Clinical studies are warranted to explore its therapeutic efficacy in cardiovascular diseases and as an excipient in biopharmaceutical formulations. The continued exploration of the biochemical landscape of N-Acetyl-L-arginine promises to unlock new avenues for therapeutic intervention and a deeper understanding of cellular metabolism.

References

-

Frontiers in Chemistry. Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification. [Link]

-

PubMed. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations. [Link]

-

PubMed. Effects of N-acetylcysteine and L-arginine in the antioxidant system of C2C12 cells. [Link]

-

Diabetes Care. Long-Term N-Acetylcysteine and l-Arginine Administration Reduces Endothelial Activation and Systolic Blood Pressure in Hypertensive Patients With Type 2 Diabetes. [Link]

-

ResearchGate. Effects of N-acetylcysteine and L-arginine in the antioxidant system of C2C12 cells. [Link]

-

PubMed. Enhanced protein aggregation suppressor activity of N-acetyl-l-arginine for agitation-induced aggregation with silicone oil and its impact on innate immune responses. [Link]

-

PubMed. Effect of N-acetylarginine, a Metabolite Accumulated in Hyperargininemia, on Parameters of Oxidative Stress in Rats: Protective Role of Vitamins and L-NAME. [Link]

-

Human Metabolome Database. Showing metabocard for N-a-Acetyl-L-arginine (HMDB0004620). [Link]

-

Oriental Journal of Chemistry. Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form. [Link]

-

ResearchGate. Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form. [Link]

-

Oriental Journal of Chemistry. Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form. [Link]

-

IJIRT. Analytical Method Development and Validation of L- Arginine Effervescent Powder. [Link]

-

PubMed Central. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration. [Link]

-

Royal Society of Chemistry. Protocol for enzyme assays. [Link]

-

PubMed. High-performance liquid chromatographic assay for the quantitation of L-arginine in human plasma. [Link]

-

The Good Scents Company. N-alpha-acetyl-L-arginine. [Link]

-

PubMed. Effects of N-acetylcysteine and L-arginine in the antioxidant system of C2C12 cells. [Link]

-

PubMed Central. The Nitric Oxide Synthase InhibitorNG-Nitro-l-Arginine Increases Basal Forebrain Acetylcholine Release during Sleep and Wakefulness. [Link]

-

PubMed Central. Safety assessment of L-Arg oral intake in healthy subjects: a systematic review of randomized control trials. [Link]

-

PubMed. Mechanisms involved in the effect of nitric oxide synthase inhibition on L-arginine-induced insulin secretion. [Link]

-

PubMed. Mitigative Effects of l-Arginine and N-Acetyl Cysteine against Cisplatin-Induced Testicular Dysfunction and Toxicity through the Regulation of Antioxidant, Anti-inflammatory, and Antiapoptotic Markers. [Link]

-

ResearchGate. Effects of N-acetylcysteine and L-arginine in the antioxidant system of C2C12 cells. [Link]

-

MedLink Neurology. N-acetylglutamate synthase deficiency. [Link]

-

PubMed. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. [Link]

-

PubMed. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. [Link]

-

PubMed Central. Presentation and management of N-acetylglutamate synthase deficiency: a review of the literature. [Link]

-

PubMed. Safety of dietary supplementation with arginine in adult humans. [Link]

-

YouTube. Nitric Oxide Synthase - Physiology, Biochemistry, & Mechanism. [Link]

-

PubMed. Long-term high-dose L-arginine supplementation in patients with vasculogenic erectile dysfunction: a multicentre, double-blind, randomized, placebo-controlled clinical trial. [Link]

-

Medical News Today. L-arginine: Potential benefits, side effects, and risks. [Link]

-

PubMed Central. The Effectiveness of L-arginine in Clinical Conditions Associated with Hypoxia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 3. Nα-acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification (Journal Article) | OSTI.GOV [osti.gov]

- 4. Arginine and nitric oxide synthase: regulatory mechanisms and cardiovascular aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N α -acetyl-L-ornithine deacetylase from Escherichia coli and a ninhydrin-based assay to enable inhibitor identification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enhanced protein aggregation suppressor activity of N-acetyl-l-arginine for agitation-induced aggregation with silicone oil and its impact on innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mammalian N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form – Oriental Journal of Chemistry [orientjchem.org]

- 12. Resolution and quantification of arginine, monomethylarginine, asymmetric dimethylarginine, and symmetric dimethylarginine in plasma using HPLC with internal calibration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-performance liquid chromatographic assay for the quantitation of L-arginine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Enigmatic Role of N-Acetyl-L-arginine in Cellular Homeostasis and Disease: A Technical Guide for Researchers

Foreword: Beyond a Simple Derivative

In the intricate landscape of cellular biochemistry, L-arginine stands as a cornerstone, a semi-essential amino acid pivotal to a multitude of physiological processes. However, the scientific narrative is expanding to embrace its lesser-known derivative, N-Acetyl-L-arginine (NALA). Far from being a mere metabolic footnote, NALA is emerging as a molecule with distinct and potent biological activities. This technical guide synthesizes the current understanding of NALA's role in key cellular pathways, offering researchers, scientists, and drug development professionals a comprehensive resource. We will journey through its metabolic origins, its influence on nitric oxide signaling and protein stability, its implications in pathology, and the experimental methodologies crucial for its study. This document is designed not as a rigid protocol, but as a foundational guide to inspire and inform future investigations into this intriguing molecule.

The Biochemical Identity and Metabolic Crossroads of N-Acetyl-L-arginine

N-Acetyl-L-arginine is structurally defined as an L-arginine molecule with an acetyl group covalently bonded to its α-amino group. This seemingly simple modification has profound implications for its chemical properties and biological functions.

Biosynthesis and Degradation: An Area of Active Investigation

The precise enzymatic pathways governing the synthesis and degradation of N-Acetyl-L-arginine in mammals are not yet fully elucidated, representing a compelling area for future research. However, based on our understanding of amino acid metabolism, a putative pathway can be proposed.

Biosynthesis: The acetylation of L-arginine is likely catalyzed by an enzyme belonging to the N-acetyltransferase (NAT) family.[1][2] These enzymes utilize acetyl-CoA as the acetyl group donor. While specific NATs with high specificity for L-arginine have not been definitively identified in mammals, the broad substrate specificity of some NATs suggests they may be responsible for this modification.[3][4]

Degradation: The removal of the acetyl group, or deacetylation, is likely carried out by a deacetylase enzyme, possibly a member of the histone deacetylase (HDAC) family or other acyl-lysine deacetylases which have been shown to act on non-histone proteins.[5][6][7] These enzymes hydrolyze the amide bond, regenerating L-arginine and acetate.

Caption: The interplay between N-Acetyl-L-arginine, L-arginine, NOS, and arginase pathways.

A Superior Chaperone: N-Acetyl-L-arginine in the Prevention of Protein Aggregation

In the realm of biopharmaceutical development, maintaining protein stability and preventing aggregation is paramount. L-arginine has long been used as an excipient to suppress protein aggregation. [8]Recent studies, however, have demonstrated that N-Acetyl-L-arginine is a more potent inhibitor of protein aggregation under various stress conditions, such as elevated temperatures and agitation. [9][10]

Mechanistic Insights into Aggregation Suppression

The precise mechanism by which NALA exerts its superior anti-aggregation effect is still under investigation, but it is thought to involve a combination of factors. Like L-arginine, NALA likely interacts with protein surfaces, masking hydrophobic patches and preventing the protein-protein interactions that lead to aggregation. [11]The acetylation of the α-amino group in NALA may alter its charge distribution and hydrophobicity, leading to more favorable interactions with unfolded or partially folded protein intermediates.

Quantitative Comparison with L-Arginine

Studies have quantitatively demonstrated the superiority of NALA over L-arginine in preventing protein aggregation and preserving protein structure.

| Parameter | Condition | L-Arginine | N-Acetyl-L-arginine (NALA) | Reference |

| Transition Temperature (Tm) of Etanercept | 25 mM concentration | Significant reduction | Better retention of Tm | [10] |

| Monomeric Content of Etanercept after Agitation | 5 days end-over-end rotation | Lower | Higher | [10] |

| Aggregation Onset Temperature (Tagg) of Etanercept | Thermal stress | Lower | Higher | [10] |

| Colloidal Stability of IgG | Acidic pH | Lower | Higher | [9] |

Pathophysiological Significance: Hyperargininemia and Oxidative Stress

Hyperargininemia is a rare autosomal recessive disorder of the urea cycle caused by a deficiency of the enzyme arginase 1. This leads to a significant accumulation of arginine and its metabolites, including N-Acetyl-L-arginine, in the blood and cerebrospinal fluid. [12] Elevated levels of N-Acetyl-L-arginine have been implicated in the pathophysiology of this disease, particularly in the induction of oxidative stress. [13]In vitro studies have shown that at concentrations found in hyperargininemic patients, NALA can lead to an increase in reactive oxygen species and a decrease in the activity of key antioxidant enzymes such as catalase and superoxide dismutase. [13]This suggests that the accumulation of NALA contributes to the neurological damage observed in patients with hyperargininemia.

Experimental Workflows for Investigating N-Acetyl-L-arginine

To facilitate further research into the multifaceted roles of N-Acetyl-L-arginine, this section provides detailed, step-by-step methodologies for key experiments.

Assessing Protein Aggregation Inhibition

5.1.1. Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is a powerful tool for detecting the formation of protein aggregates.

Protocol:

-

Sample Preparation: Prepare protein solutions (e.g., 1 mg/mL) in a suitable buffer. Prepare separate solutions containing the protein alone, protein with L-arginine, and protein with N-Acetyl-L-arginine at various concentrations. Filter all solutions through a 0.22 µm syringe filter into clean cuvettes.

-

Instrument Setup: Equilibrate the DLS instrument to the desired temperature.

-

Measurement: Place the cuvette in the instrument and allow it to equilibrate for 2-3 minutes. Acquire data for a sufficient duration to obtain a stable correlation function.

-

Data Analysis: Analyze the correlation function to determine the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in Rh and PDI over time or with stress indicates aggregation.

Caption: Workflow for assessing protein aggregation using Dynamic Light Scattering (DLS).

5.1.2. Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. It can be used to quantify the amount of monomer, dimer, and larger aggregates in a protein sample. [5] Protocol:

-

System Preparation: Equilibrate an SEC-HPLC system with a suitable mobile phase (e.g., phosphate-buffered saline).

-

Sample Preparation: Prepare protein samples as described for DLS. Stress the samples as required (e.g., thermal or mechanical stress).

-

Injection: Inject a defined volume of each sample onto the SEC column.

-

Data Acquisition: Monitor the elution profile using a UV detector at 280 nm.

-

Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Calculate the percentage of each species to quantify the extent of aggregation.

Measuring Nitric Oxide Production

The Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite. [14][15] Protocol:

-

Cell Culture: Plate cells (e.g., RAW 264.7 macrophages or endothelial cells) in a 96-well plate and culture until they reach the desired confluency.

-

Treatment: Replace the culture medium with fresh medium containing the test compounds (e.g., L-arginine, N-Acetyl-L-arginine) and/or stimulants (e.g., lipopolysaccharide for macrophages). Include appropriate controls.

-

Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

Griess Reaction:

-

Add 50 µL of supernatant to a new 96-well plate.

-

Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

Future Directions and Therapeutic Potential

The study of N-Acetyl-L-arginine is a burgeoning field with significant potential for therapeutic applications.

-

Biopharmaceutical Formulations: Its demonstrated efficacy as a protein aggregation suppressor makes it a highly attractive excipient for stabilizing therapeutic proteins, potentially leading to longer shelf-life and improved safety of biologic drugs. [9][10]* Hyperargininemia and Related Disorders: A deeper understanding of NALA's role in the pathophysiology of hyperargininemia could pave the way for novel therapeutic strategies aimed at mitigating oxidative stress and neurological damage.

-

Cardiovascular and Inflammatory Diseases: By potentially serving as a more stable precursor for L-arginine and influencing the NO pathway, NALA could be explored for its therapeutic benefits in conditions associated with endothelial dysfunction and inflammation. Clinical trials investigating the combined administration of N-acetylcysteine and L-arginine have shown promise in improving endothelial function and reducing blood pressure in diabetic and hypertensive patients, suggesting that acetylated forms of arginine warrant further investigation. [13][16][17]

Conclusion

N-Acetyl-L-arginine is emerging from the shadow of its well-known precursor, L-arginine, as a molecule with distinct and important cellular functions. Its superior ability to prevent protein aggregation, coupled with its involvement in nitric oxide metabolism and its pathological role in hyperargininemia, underscores its significance in cellular homeostasis and disease. While key questions regarding its precise metabolic pathways and direct interactions with cellular machinery remain, the experimental tools are in place to unravel these complexities. This guide provides a solid foundation for researchers and drug developers to explore the full potential of N-Acetyl-L-arginine, a molecule that is sure to be the subject of intense and fruitful investigation in the years to come.

References

-

N-acyl amino acids: metabolism, molecular targets, and role in biological processes. National Library of Medicine. [Link]

-

Control of mammalian G protein signaling by N-terminal acetylation and the N-end rule pathway. National Library of Medicine. [Link]

-

N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations. PubMed. [Link]

-

SEC-HPLC Protocol. Creative Biolabs. [Link]

-

DLS Protocol. University of Washington. [Link]

-

Acetylation and Deacetylation of non-Histone Proteins. LPBI Group. [Link]

-

Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. National Library of Medicine. [Link]

-

Specificity and versatility of substrate binding sites in four catalytic domains of human N-terminal acetyltransferases. PubMed. [Link]

-

Histone deacetylase. Wikipedia. [Link]

-

Enhanced protein aggregation suppressor activity of N-acetyl-l-arginine for agitation-induced aggregation with silicone oil and its impact on innate immune responses. PubMed. [Link]

-

Showing metabocard for N-a-Acetyl-L-arginine (HMDB0004620). Human Metabolome Database. [Link]

-

N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals. National Library of Medicine. [Link]

-

Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. National Library of Medicine. [Link]

-

Modulation of the L-arginine/nitric oxide signalling pathway in vascular endothelial cells. PubMed. [Link]

-

Long-term N-acetylcysteine and L-arginine administration reduces endothelial activation and systolic blood pressure in hypertensive patients with type 2 diabetes. PubMed. [Link]

-

Spotlight on protein N-terminal acetylation. National Library of Medicine. [Link]

-

Enhanced protein aggregation suppressor activity of N-acetyl-l-arginine for agitation-induced aggregation with silicone oil and its impact on innate immune responses. PubMed. [Link]

-

An energy-conserving reaction in amino acid metabolism catalyzed by arginine synthetase. Proceedings of the National Academy of Sciences. [Link]

-

Erasers of Histone Acetylation: The Histone Deacetylase Enzymes. National Library of Medicine. [Link]

-

N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations. Dongguk University. [Link]

-

Effects of N-acetylcysteine and L-arginine in the antioxidant system of C2C12 cells. ResearchGate. [Link]

-

Mammalian nitric oxide synthases. PubMed. [Link]

-

Therapeutic Benefits of l-Arginine: An Umbrella Review of Meta-analyses. Semantic Scholar. [Link]

-

Effect of N-acetylarginine, a Metabolite Accumulated in Hyperargininemia, on Parameters of Oxidative Stress in Rats: Protective Role of Vitamins and L-NAME. PubMed. [Link]

-

N-Acetylcysteine and Arginine Administration in Diabetic Patients. ClinicalTrials.gov. [Link]

-

Role of Arginine in the Stabilization of Proteins against Aggregation. ACS Publications. [Link]

-

Enzymes of the L-Arginine to Nitric Oxide Pathway. ResearchGate. [Link]

-

Recent advances in understanding of amino acid signaling to mTORC1 activation. F1000Research. [Link]

-

Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Taylor & Francis Online. [Link]

-

Nitric oxide synthases: regulation and function. National Library of Medicine. [Link]

-

Amino acid signaling pathways upstream of mTORC1. (A) Model of how.... ResearchGate. [Link]

-

Prolonged deprivation of arginine or leucine induces PI3K/Akt-dependent reactivation of mTORC1. National Library of Medicine. [Link]

-

L-Arginine Enhances Protein Synthesis by Phosphorylating mTOR (Thr 2446) in a Nitric Oxide-Dependent Manner in C2C12 Cells. National Library of Medicine. [Link]

-

Role of Arginine in the Stabilization of Proteins against Aggregation. ACS Publications. [Link]

-

1 Original Research Article Transdermal Delivery of L-Arginine in lipophilic formulations. ResearchGate. [Link]

-

Nitric oxide synthases in mammals. National Library of Medicine. [Link]

-

ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION. National Library of Medicine. [Link]

-

Therapeutic Benefits of l-Arginine: An Umbrella Review of Meta-analyses. National Library of Medicine. [Link]

-

Enzymes Involved in the Biosynthesis of Arginine from Ornithine in Maritime Pine (Pinus pinaster Ait.). National Library of Medicine. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Control of mammalian G protein signaling by N-terminal acetylation and the N-end rule pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Specificity and versatility of substrate binding sites in four catalytic domains of human N-terminal acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cotranslational, Posttranslational, and Noncatalytic Roles of N-terminal Acetyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Acetyltransferases & Deacetylases - CD BioSciences [cd-biosciences.com]

- 7. Histone deacetylase - Wikipedia [en.wikipedia.org]

- 8. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Acetylated-L-arginine (NALA) is an enhanced protein aggregation suppressor under interfacial stresses and elevated temperature for protein liquid formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced protein aggregation suppressor activity of N-acetyl-l-arginine for agitation-induced aggregation with silicone oil and its impact on innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. journals.asm.org [journals.asm.org]

- 13. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acetylornithine transaminase - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Long-term N-acetylcysteine and L-arginine administration reduces endothelial activation and systolic blood pressure in hypertensive patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Substrate specificity of mammalian N-terminal α-amino methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purification of Nα-Acetyl-L-arginine (Ac-Arg-OH)

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Scientific Imperative for High-Purity Ac-Arg-OH

Nα-Acetyl-L-arginine (Ac-Arg-OH) is a critical molecule in both biochemical research and pharmaceutical development. As a derivative of the essential amino acid L-arginine, it serves as a key intermediate in peptide synthesis and is increasingly utilized in drug formulations to enhance the stability and solubility of active pharmaceutical ingredients (APIs).[1] The efficacy and safety of these applications are directly dependent on the purity of the Ac-Arg-OH used. Impurities can lead to undesirable side reactions, compromised product integrity, and potential toxicity.

This guide provides a comprehensive, technically-grounded framework for the synthesis and purification of high-purity Ac-Arg-OH. Moving beyond a simple procedural outline, this document elucidates the fundamental chemical principles that govern the synthetic and purification steps, offering the rationale behind critical process parameters. The methodologies described are designed to be robust and self-validating, incorporating analytical checkpoints to ensure a final product that meets stringent quality standards.

I. The Synthetic Pathway: Selective Nα-Acetylation of L-Arginine

The most prevalent and efficient method for synthesizing Ac-Arg-OH is through the direct acetylation of the α-amino group of L-arginine. The primary chemical challenge is to achieve this selectivity without modifying the highly basic and nucleophilic guanidinium group in the arginine side chain.[2] This is effectively accomplished by carefully controlling the reaction pH.

Chemical Logic and Strategic Choices

The choice of acetylating agent and reaction conditions is crucial for a successful synthesis. Acetic anhydride is a widely used, effective, and economical acetylating agent.[3][4] The reaction is typically conducted in an aqueous medium under basic conditions.

pH Control is Paramount: A basic pH (typically 9-11) is essential to deprotonate the α-amino group of L-arginine, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic carbonyl carbon of acetic anhydride. The guanidinium group, with a pKa greater than 12, remains protonated and thus less reactive under these conditions.[5][6] However, excessively high pH can promote hydrolysis of the acetic anhydride and potentially the newly formed amide bond. Therefore, maintaining the pH within the optimal range throughout the reaction is critical for maximizing yield and purity.

Temperature Management: The reaction is exothermic and is typically carried out at a reduced temperature (0-5 °C) to control the reaction rate, minimize side reactions, and prevent degradation of the product.[7]

Caption: Workflow from L-Arginine to Pure Ac-Arg-OH.

Step-by-Step Synthesis Protocol

This protocol provides a reliable foundation. Optimization may be necessary depending on the scale of the reaction and specific laboratory conditions.

-

Dissolution: In a jacketed reaction vessel, dissolve L-arginine in a chilled aqueous solution of sodium hydroxide (e.g., 2 M) at 0-5 °C. A molar ratio of approximately 2:1 NaOH to L-arginine is recommended to maintain a basic environment.

-

Controlled Addition of Acetic Anhydride: With vigorous stirring and strict temperature control (0-5 °C), add acetic anhydride dropwise to the L-arginine solution. A slight molar excess of acetic anhydride (1.1 to 1.5 equivalents) is typically used.

-

pH Monitoring and Adjustment: Continuously monitor the pH of the reaction mixture. The formation of acetic acid as a byproduct will cause the pH to drop. Maintain the pH between 9 and 11 by the concurrent addition of a sodium hydroxide solution. This is the most critical step for ensuring selective Nα-acetylation.

-

Reaction Completion: Following the complete addition of acetic anhydride, allow the mixture to stir for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.

-

In-Process Control (Recommended): The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of L-arginine.

II. Purification: Achieving Analytical-Grade Purity

The crude reaction mixture contains Ac-Arg-OH, unreacted starting materials, salts (e.g., sodium acetate), and potential byproducts. The purification strategy aims to effectively remove these impurities.

The Principle of Isoelectric Point Precipitation

The most efficient and scalable method for purifying Ac-Arg-OH is crystallization via isoelectric point (pI) precipitation.[8] Amino acids and their derivatives are zwitterions, possessing both positive and negative charges.[8] The pI is the pH at which the net charge of the molecule is zero, and at this pH, its solubility in aqueous solutions is minimal.[8] By carefully adjusting the pH of the crude reaction mixture to the pI of Ac-Arg-OH, the product can be selectively precipitated, leaving the more soluble impurities in the solution.

Comparative Analysis of Purification Techniques

| Purification Method | Principle | Advantages | Disadvantages |

| Isoelectric Point Precipitation | Exploits the minimum solubility of the zwitterionic product at its isoelectric point. | High recovery, cost-effective, readily scalable, simple to implement. | May not effectively remove impurities with similar isoelectric points. |

| Ion-Exchange Chromatography | Separates molecules based on their net charge and interaction with a charged stationary phase.[9] | High resolution, capable of removing charged impurities and byproducts. | More complex, time-consuming, requires specialized equipment and resins, higher cost. |

| Preparative HPLC | Separates molecules based on their polarity using a reversed-phase column.[10] | Can achieve the highest levels of purity, effective for removing structurally similar impurities. | High cost, limited scalability, requires large volumes of solvents. |

Step-by-Step Purification Protocol

-

Acidification: Cool the crude reaction mixture in an ice bath. With efficient stirring, slowly add a concentrated acid, such as hydrochloric acid (HCl), to adjust the pH to the isoelectric point of Ac-Arg-OH, which is typically in the neutral range.

-

Crystallization: As the pH approaches the pI, a white precipitate of Ac-Arg-OH will form. Once the target pH is reached, continue stirring the slurry in the ice bath for at least an hour to maximize crystal formation. The addition of a co-solvent like ethanol can sometimes improve crystallization.

-

Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts, followed by a wash with a cold solvent like ethanol to remove organic impurities and aid in drying.

-

Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is obtained.

III. Quality Control and Characterization

To ensure the final product meets the required specifications, a comprehensive analytical characterization is necessary.

-

Identity Confirmation:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

-

Purity Assessment:

IV. Conclusion

The synthesis and purification of Nα-Acetyl-L-arginine are well-established processes that can consistently yield a high-purity product when executed with a solid understanding of the underlying chemical principles. The success of the synthesis hinges on the precise control of pH and temperature, while the purification relies on leveraging the zwitterionic nature of the molecule through isoelectric point precipitation. The detailed protocols and rationale provided in this guide offer a robust foundation for researchers and drug development professionals to produce Ac-Arg-OH that meets the stringent quality demands of its various applications.

V. References

-

Title: Synthesis of N-acetyl arginine methyl ester. Source: PrepChem.com. URL: [Link]

-

Title: Putative reaction of lysine and arginine residues with acetic anhydride. Source: ResearchGate. URL: [Link]

-

Title: Strategies for the Gas Phase Modification of Cationized Arginine via Ion/ion Reactions. Source: NIH National Library of Medicine. URL: [Link]

-

Title: Isoelectric Points of Amino Acids (and How To Calculate Them). Source: Master Organic Chemistry. URL: [Link]

-

Title: CN100509757C - Purification method of *N-L-arginine. Source: Google Patents. URL:

-

Title: Isoelectric Point Calculation | Formula & Equation. Source: Study.com. URL: [Link]

-

Title: Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form. Source: Oriental Journal of Chemistry. URL: [Link]

-

Title: Analytical Method Development and Validation of L- Arginine Effervescent Powder. Source: IJIRT. URL: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N2-acetyl-DL-arginine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Gas Phase Dissociation Behavior of Acyl-Arginine Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. study.com [study.com]

- 7. prepchem.com [prepchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. CN100509757C - Purification method of *N-L-arginine - Google Patents [patents.google.com]

- 10. bachem.com [bachem.com]

- 11. Development and Validation of a New Rp-Hplc Method For Simultaneous Estimation of N-Acetylcysteine And L – Arginine In Combined Dosage form – Oriental Journal of Chemistry [orientjchem.org]

- 12. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]

- 13. ijirt.org [ijirt.org]

An In-depth Technical Guide to the Structural Analysis of N-Acetyl-L-arginine

Foreword: Unveiling the Molecular Architecture of a Key Modulator

N-Acetyl-L-arginine (NALA), a derivative of the semi-essential amino acid L-arginine, is emerging as a molecule of significant interest in biochemical and pharmaceutical research. It is an endogenous metabolite found in humans and has been identified as a potential biomarker for certain metabolic conditions.[1] More recently, its role as an effective protein aggregation suppressor in biopharmaceutical formulations has garnered considerable attention, offering a promising alternative to traditional excipients.[2][3] Understanding the precise three-dimensional structure and dynamic behavior of NALA is paramount for elucidating its mechanism of action and for the rational design of novel therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core methodologies employed in the structural analysis of N-Acetyl-L-arginine, grounded in established scientific principles and practical insights.

Foundational Physicochemical Properties

A thorough structural analysis begins with a solid understanding of the molecule's fundamental properties. These characteristics influence experimental design, from solvent selection in NMR to crystallization strategies in X-ray diffraction.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₄O₃ | [1] |

| Molecular Weight | 216.24 g/mol | [1] |

| IUPAC Name | (2S)-2-acetamido-5-(diaminomethylideneamino)pentanoic acid | [1] |

| Synonyms | NALA, Ac-Arg-OH, Nα-Acetyl-L-arginine | [1] |

| Physical Description | Solid | [1] |

Elucidating the Static Structure: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the gold standard for determining the absolute three-dimensional structure of a molecule at atomic resolution. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Such data is invaluable for understanding intermolecular interactions and serves as a foundational input for computational modeling and drug design.[4][5]

Causality in Experimental Design

The primary challenge in the crystallographic analysis of a small, flexible molecule like N-Acetyl-L-arginine is obtaining high-quality, single crystals. The choice of crystallization conditions is therefore critical. While the direct crystallization of NALA is feasible, the use of derivatives, such as the methyl ester hydrochloride salt, can promote better crystal packing and diffraction quality.[2] The hydrochloride salt, for instance, introduces strong ionic interactions that can stabilize the crystal lattice.

Experimental Protocol: A Self-Validating System

The following protocol outlines a typical workflow for the single-crystal X-ray diffraction analysis of an N-Acetyl-L-arginine derivative.

Step 1: Crystallization

-

Rationale: To grow single crystals of sufficient size and quality for diffraction. The slow evaporation method is often effective for small molecules.

-

Procedure:

-

Dissolve N-Acetyl-L-arginine (or a suitable salt derivative) in a minimal amount of a suitable solvent system (e.g., ethanol/water, methanol) to achieve saturation.

-

Filter the solution to remove any particulate matter.

-

Loosely cap the vial and allow the solvent to evaporate slowly at a constant temperature (e.g., room temperature or 4°C).

-

Monitor for crystal growth over several days to weeks.

-

Step 2: Crystal Mounting and Data Collection

-

Rationale: To mount a single crystal and collect diffraction data using an X-ray diffractometer.

-

Procedure:

-

Carefully select a well-formed single crystal under a microscope.

-

Mount the crystal on a goniometer head.

-

Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).

-

Collect a series of diffraction images as the crystal is rotated.

-

Step 3: Structure Solution and Refinement

-

Rationale: To process the diffraction data and determine the atomic positions within the crystal lattice.

-

Procedure:

-

Integrate the diffraction spots and determine the unit cell parameters and space group. For example, the crystals of N-α-acetyl-L-arginine-methyl ester hydrochloride have been reported to be orthorhombic, with space group P2₁2₁2₁.[2]

-

Solve the phase problem using direct methods (e.g., using software like SHELXS or MULTAN).[2]

-

Build an initial model of the molecule and refine the atomic coordinates and displacement parameters against the experimental data using full-matrix least-squares refinement (e.g., using software like SHELXL).

-

The refinement is considered complete when the R-factor, a measure of the agreement between the calculated and observed structure factors, converges to a low value (typically < 0.10).

-

Step 4: Structure Validation

-

Rationale: To ensure the quality and accuracy of the final crystal structure.

-

Procedure:

-

Check for any unusual bond lengths or angles.

-

Analyze the hydrogen bonding network and other intermolecular interactions.

-

Deposit the final structure and data in a public repository such as the Cambridge Structural Database (CSD).

-

Caption: Workflow for X-ray Crystallography.

Probing the Dynamic Structure in Solution: Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture, NMR spectroscopy offers invaluable insights into the structure and dynamics of N-Acetyl-L-arginine in solution, which is more representative of its physiological environment. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can be used to assign all proton (¹H) and carbon (¹³C) signals, and to determine the through-bond and through-space connectivities.

Causality in Experimental Design

The choice of NMR experiments is dictated by the specific structural questions being addressed. 1D ¹H and ¹³C NMR provide initial information on the chemical environment of each nucleus. 2D experiments like COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. For conformational analysis, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial as they identify protons that are close in space, regardless of their through-bond connectivity.[6]

Experimental Protocol: A Self-Validating System

Step 1: Sample Preparation

-

Rationale: To prepare a homogeneous and stable sample for NMR analysis. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Procedure:

-

Dissolve 5-10 mg of N-Acetyl-L-arginine in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆).[7][8] D₂O is often preferred for its ability to exchange with labile amide and carboxyl protons, simplifying the spectrum.

-

Add a small amount of an internal standard for chemical shift referencing (e.g., DSS or TSP for aqueous samples).[8]

-

Filter the solution into a high-quality 5 mm NMR tube to a height of approximately 4-5 cm.[7][9]

-

Step 2: 1D NMR Data Acquisition

-

Rationale: To obtain high-resolution ¹H and ¹³C spectra for initial assessment and signal assignment.

-

Procedure:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a 1D ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

Acquire a 1D proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

Step 3: 2D NMR Data Acquisition

-

Rationale: To establish connectivities for unambiguous signal assignment and conformational analysis.

-

Procedure:

-

Acquire a 2D ¹H-¹H COSY spectrum to identify scalar-coupled protons.

-

Acquire a 2D ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon.

-

Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons and the acetyl group.

-

Acquire a 2D NOESY or ROESY spectrum to identify through-space correlations. The choice between NOESY and ROESY depends on the molecular weight; for a small molecule like NALA, ROESY can be advantageous to avoid zero-crossing NOEs.[6] A mixing time of 200-500 ms is a good starting point.

-

Step 4: Spectral Assignment and Interpretation

-

Rationale: To assign each signal to a specific nucleus in the molecule and to interpret the structural information.

-

Procedure:

-

¹H Spectrum: The α-proton will appear as a multiplet due to coupling with the adjacent β-protons and the amide proton (if not exchanged). The side-chain methylene protons will appear as complex multiplets. The acetyl methyl group will be a sharp singlet at a higher field.

-

¹³C Spectrum: The carbonyl carbons (carboxyl and amide) will be at the lowest field, followed by the guanidinium carbon, the α-carbon, the side-chain methylene carbons, and finally the acetyl methyl carbon at the highest field.

-

COSY: Trace the coupling network from the α-proton down the side chain to the δ-protons.

-

HSQC/HMBC: Use the HSQC to confirm direct C-H attachments and the HMBC to connect the acetyl group to the α-amino group and to confirm the side-chain assignments.

-

NOESY/ROESY: Analyze the cross-peaks to determine spatial proximities. For example, NOEs between the α-proton and the β-protons will be observed, and potentially between the acetyl protons and the α-proton, providing information about the preferred conformation around the N-Cα bond.

-

Caption: Workflow for NMR Structural Analysis.

Characterizing the Intact Molecule and its Interactions: Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for determining the precise molecular weight of N-Acetyl-L-arginine and for studying its fragmentation patterns, which can confirm its structure. When coupled with liquid chromatography (LC-MS/MS), it provides a highly sensitive and specific method for quantification in complex biological matrices. Furthermore, native MS techniques can be employed to study non-covalent interactions, such as the binding of NALA to proteins.[10]

Causality in Experimental Design

For simple confirmation of molecular weight and structural integrity, direct infusion electrospray ionization (ESI) MS is sufficient. For quantification in biological fluids or for studying its role as a protein stabilizer, LC-MS/MS is the method of choice due to its ability to separate NALA from other matrix components before detection. The selection of precursor and product ions in MS/MS (Multiple Reaction Monitoring, MRM) provides exceptional specificity. For studying protein-ligand interactions, native MS requires "gentle" ionization conditions to preserve the non-covalent complexes in the gas phase.[10]

Experimental Protocol: LC-MS/MS for Quantification

This protocol is adapted from established methods for arginine and its derivatives and is suitable for quantifying NALA in plasma or other biological fluids.[11]

Step 1: Sample Preparation

-

Rationale: To extract NALA from the biological matrix and remove interfering substances like proteins.

-

Procedure:

-

To 50 µL of plasma, add an internal standard (e.g., ¹³C₆,¹⁵N₄-labeled N-Acetyl-L-arginine).

-

Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

-

Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the mobile phase for injection.

-

Step 2: Liquid Chromatography

-

Rationale: To achieve chromatographic separation of NALA from other components. Due to its polar nature, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice.

-

Procedure:

-

Column: HILIC column (e.g., silica-based).

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.

-